N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as CP-690,550, is a chemical compound that has been studied for its potential use in treating various autoimmune diseases.
Mecanismo De Acción
CP-690,550 inhibits the activity of JAK by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and the subsequent production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma. By blocking the JAK-STAT signaling pathway, CP-690,550 can effectively reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of T-cell activation, and the reduction of inflammation in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile in clinical trials, with few serious adverse events reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 for lab experiments is its specificity for JAK, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of CP-690,550 can be prohibitive for some labs, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on CP-690,550, including the development of more selective JAK inhibitors, the identification of biomarkers for predicting response to treatment, and the exploration of combination therapies that may enhance its efficacy. Additionally, further studies are needed to better understand the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases, as well as its potential use in other conditions, such as cancer and infectious diseases.
Conclusion
CP-690,550 is a promising compound that has shown potential for the treatment of various autoimmune diseases. Its specificity for JAK and favorable safety profile make it a valuable tool for studying the JAK-STAT signaling pathway and developing new therapies. However, further research is needed to fully understand its mechanisms of action, as well as its potential advantages and limitations for use in lab experiments and clinical settings.
Métodos De Síntesis
CP-690,550 is synthesized through a multistep process that involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 4-chlorophenyl-2-bromoacetamide. The resulting compound is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol in the presence of a base to form CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It works by inhibiting the activity of a protein called Janus kinase (JAK), which is involved in the signaling pathway that leads to the production of pro-inflammatory cytokines. By inhibiting JAK, CP-690,550 can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-11-17(22-18(20-13)23-9-3-2-4-10-23)25-12-16(24)21-15-7-5-14(19)6-8-15/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQACOEESYVCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.